3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
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Description
3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Elucidation
A study highlighted the synthesis and structure elucidation of a novel mixed-ligand Cu(II) Schiff base complex with potential catalytic activities for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, showcasing the utility of related compounds in facilitating complex chemical reactions (Ebrahimipour et al., 2018).
Catalytic Performance
The catalytic performance of certain quinazoline Schiff base ligands has been investigated for electrophilic reactions, indicating their potential in synthesizing bioactive heterocycles, which could lead to new pharmaceuticals (Ebrahimipour et al., 2018).
Biological Activities
Research on imidazo[1,2-a]pyridines and quinazolines has explored their potential as antiulcer agents, highlighting the broad spectrum of biological activities that these compounds can exhibit, including antisecretory and cytoprotective properties against ulcers (Starrett et al., 1989).
Antioxidant Properties
Studies on the antioxidant capacity of quinazolin derivatives have been conducted, revealing that certain synthesized compounds exhibit significant scavenging activity against free radicals, suggesting their potential use in developing new antioxidant therapies (Al-azawi, 2016).
Anticancer Activity
The potential cytotoxicity of amino- and sulfanyl-derivatives of benzoquinazolinones has been evaluated, with some compounds showing significant anticancer activities, indicating the relevance of these compounds in cancer research (Nowak et al., 2015).
Properties
IUPAC Name |
8,9-dimethoxy-5-[(4-methoxyphenyl)methylsulfanyl]-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13(2)20-22(27)25-21-16-10-18(29-4)19(30-5)11-17(16)24-23(26(20)21)31-12-14-6-8-15(28-3)9-7-14/h6-11,13,20H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLEEOGZPBLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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